molecular formula C15H12ClF3N4O B10943382 N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10943382
M. Wt: 356.73 g/mol
InChI Key: SLBKFXBZSNNLDP-UHFFFAOYSA-N
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Description

N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, while pyrazole derivatives are often used in pharmaceuticals due to their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyrazole moiety can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can also interact with biological targets, enhancing the compound’s overall pharmacological profile .

Properties

Molecular Formula

C15H12ClF3N4O

Molecular Weight

356.73 g/mol

IUPAC Name

N-[(5-chloro-1H-indol-2-yl)methyl]-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H12ClF3N4O/c1-23-12(6-13(22-23)15(17,18)19)14(24)20-7-10-5-8-4-9(16)2-3-11(8)21-10/h2-6,21H,7H2,1H3,(H,20,24)

InChI Key

SLBKFXBZSNNLDP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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